molecular formula C9H16BrNO2S B1459020 4-(Bromomethyl)-1-(cyclopropanesulfonyl)piperidine CAS No. 1438859-59-6

4-(Bromomethyl)-1-(cyclopropanesulfonyl)piperidine

Cat. No.: B1459020
CAS No.: 1438859-59-6
M. Wt: 282.2 g/mol
InChI Key: WQXHOZXDEBEHAN-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-(cyclopropanesulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are widely used in pharmaceuticals and organic synthesis due to their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-(cyclopropanesulfonyl)piperidine typically involves the bromination of a piperidine derivative followed by the introduction of a cyclopropanesulfonyl group. One common method involves the reaction of 4-methylpiperidine with bromine to form 4-(Bromomethyl)piperidine. This intermediate is then reacted with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-(cyclopropanesulfonyl)piperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the cyclopropanesulfonyl group.

    Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or secondary amines are formed.

    Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.

    Cyclization Products: Various heterocyclic compounds can be synthesized through cyclization reactions.

Scientific Research Applications

4-(Bromomethyl)-1-(cyclopropanesulfonyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-(cyclopropanesulfonyl)piperidine involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The cyclopropanesulfonyl group can interact with enzymes and receptors, affecting their activity and signaling pathways. These interactions contribute to the compound’s biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)piperidine: Lacks the cyclopropanesulfonyl group, making it less versatile in chemical reactions.

    1-(Cyclopropanesulfonyl)piperidine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

    4-(Chloromethyl)-1-(cyclopropanesulfonyl)piperidine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

Uniqueness

4-(Bromomethyl)-1-(cyclopropanesulfonyl)piperidine is unique due to the presence of both the bromomethyl and cyclopropanesulfonyl groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-(bromomethyl)-1-cyclopropylsulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO2S/c10-7-8-3-5-11(6-4-8)14(12,13)9-1-2-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXHOZXDEBEHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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